molecular formula C21H19N5O2 B2642016 9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-36-1

9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2642016
CAS No.: 898422-36-1
M. Wt: 373.416
InChI Key: HVXCSNLOAZSEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-11-5-4-6-14(9-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXCSNLOAZSEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a derivative of purine, a key structural component in various biological molecules. This article explores its biological activities, including its pharmacological effects and potential applications in medicine.

  • Molecular Formula : C23H23N5O2
  • Molecular Weight : 401.5 g/mol
  • CAS Number : 1185008-27-8

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular processes. Its purine structure allows it to mimic nucleotides, potentially influencing DNA and RNA synthesis and metabolism.

Antiviral Activity

Research has indicated that purine derivatives can exhibit antiviral properties. For instance, compounds similar to the one have shown effectiveness against viruses such as HIV and HCV by inhibiting viral replication through interactions with viral enzymes .

Antitumor Effects

In vitro studies have demonstrated that purine derivatives can inhibit the growth of cancer cells. The mechanism often involves the inhibition of enzymes critical for nucleotide synthesis, which is essential for DNA replication in rapidly dividing cells. A review highlighted that similar compounds have shown promise in targeting various cancer types by inducing apoptosis in tumor cells .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In models of inflammation, purine derivatives have been shown to reduce pro-inflammatory cytokine production and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway .

Case Studies

  • Antiviral Activity Against HCV
    • A study evaluated the efficacy of purine derivatives against hepatitis C virus (HCV) and found that certain modifications to the purine structure enhanced antiviral potency. The compound's ability to inhibit HCV replication was linked to its structural similarity to nucleotide analogs used in antiviral therapies .
  • Antitumor Activity in Breast Cancer
    • In a controlled experiment, a derivative similar to the compound was tested on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential use as an adjunct therapy in breast cancer treatment .
  • Anti-inflammatory Effects in Gout Models
    • Research focusing on gout indicated that purine derivatives could modulate uric acid levels and reduce inflammation associated with gout flares. The compound was observed to downregulate specific transporters involved in uric acid reabsorption, leading to increased uric acid excretion .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionKey Findings
AntiviralInhibition of viral enzymesEffective against HCV and HIV
AntitumorInduction of apoptosisSignificant reduction in cancer cell viability
Anti-inflammatoryModulation of inflammatory cytokinesReduced inflammation in gout models

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of purine derivatives, including the compound . Research has shown that modifications in the structure of these compounds can enhance their efficacy against various bacteria and fungi.

  • Mechanism of Action : The compound may inhibit bacterial growth by interfering with nucleic acid synthesis or by affecting cell wall integrity.
  • Case Studies :
    • A study demonstrated that similar purine derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis .

Antiviral Properties

The ability of certain purine derivatives to act as antiviral agents has been a subject of investigation. The structural characteristics of this compound may allow it to interact with viral enzymes or receptors.

  • Research Findings :
    • N-Heterocycles, including various purine derivatives, have shown promise as antiviral agents against viruses such as Dengue and Zika .
    • The compound's potential to inhibit viral replication has been explored through high-throughput screening methods .

Anticancer Activity

Purine derivatives are also being studied for their anticancer properties. The compound's structure suggests it may interfere with cancer cell proliferation.

  • Mechanism of Action :
    • Potential mechanisms include inhibition of DNA synthesis or modulation of signaling pathways involved in cell growth.
  • Case Studies :
    • Research indicates that similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer .

Summary of Findings

ApplicationMechanism of ActionNotable Studies
AntimicrobialInhibits nucleic acid synthesisEffective against Mycobacterium tuberculosis
AntiviralInterferes with viral replicationActive against Dengue and Zika viruses
AnticancerInhibits DNA synthesisCytotoxic effects observed in breast and prostate cancer

Comparison with Similar Compounds

Comparison with Structurally Similar Purine Derivatives

Structural and Functional Group Variations

The compound belongs to a class of 8-oxo-7H-purine-6-carboxamides, which exhibit structural diversity based on substituent groups. Key analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Analogs
Compound Name 2-Position Substituent 9-Position Substituent Molecular Formula CAS Number Key Applications/Notes References
Target Compound 3-methylphenyl 3,4-dimethylphenyl C₁₄H₁₃N₅O₂ 898447-01-3 Organic synthesis building block
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide Methyl 4-methylphenyl C₁₄H₁₃N₅O₂ 64440-99-9 Commercial chemical product
2-(2,4-Dimethoxyphenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide 2,4-dimethoxyphenyl Phenyl Not provided Not provided Undisclosed research use
2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-hydroxyphenylamino 2-methoxyphenyl Not provided 1022155-73-2 Potential pharmacological interest

Key Observations

Substituent Effects: Electron-Donating Groups: The target compound’s 3,4-dimethylphenyl and 3-methylphenyl substituents enhance steric bulk and lipophilicity compared to analogs with methoxy or hydroxy groups (e.g., 2,4-dimethoxyphenyl in or 4-hydroxyphenylamino in ). This may influence solubility and reactivity in synthetic applications. Positional Isomerism: The compound in shares the same molecular formula (C₁₄H₁₃N₅O₂) but differs in substituent positions (4-methylphenyl at C9 vs. 3,4-dimethylphenyl in the target), highlighting the role of regiochemistry in property modulation.

Synthetic Pathways: General methods for synthesizing purine-6-carboxamides involve thiourea intermediates (from isothiocyanates and diaminomaleonitrile) followed by cyclization with aldehydes .

Potential Biological Implications: While the target compound is categorized as a synthetic building block, analogs like 2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may have enhanced hydrogen-bonding capacity due to polar substituents, suggesting broader pharmacological exploration.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of purine derivatives like this compound typically involves multi-step reactions, such as cyclocondensation of substituted amines with carbonyl intermediates. For example, similar compounds in and were synthesized via refluxing precursors (e.g., substituted amines with spirocyclic ketones) in methanol or ethanol, catalyzed by acids like HCl or p-toluenesulfonic acid . Optimization can be achieved using Design of Experiments (DoE) principles, such as factorial design, to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical tools like response surface methodology (RSM) minimize trial-and-error approaches .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : To confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹, amide N-H stretches) .
  • NMR (¹H/¹³C) : For regiochemical assignment of methylphenyl substituents and purine core protons. For example, aromatic protons in the 6.5–8.5 ppm range and methyl groups at ~2.3 ppm .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
    Cross-validation across these methods resolves ambiguities in stereochemistry or substitution patterns.

Advanced: How can computational methods streamline reaction design and mechanistic studies?

Methodological Answer:
Integrated computational workflows, such as those from ICReDD ( ), combine quantum chemical calculations (DFT for transition-state analysis) with machine learning to predict reaction pathways and intermediates . For instance, COMSOL Multiphysics coupled with AI can simulate solvent effects or catalyst interactions, reducing experimental iterations . These tools are particularly valuable for studying tautomerization or regioselectivity in purine derivatives.

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected NOE correlations in NMR or inconsistent IR peaks) require:

  • Multi-technique validation : Cross-checking NMR assignments with HSQC/HMBC experiments or X-ray crystallography if available .
  • Statistical analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .
  • Theoretical modeling : Compare experimental IR/NMR data with DFT-predicted spectra .

Advanced: What reactor designs are optimal for scaling up synthesis while maintaining yield?

Methodological Answer:
Scale-up challenges include heat transfer and mixing efficiency. Continuous-flow reactors (e.g., microfluidic systems) are recommended for exothermic reactions, as they enable precise temperature control and reduce by-products . For heterogeneous catalysis, fixed-bed reactors with immobilized catalysts (e.g., silica-supported acids) improve reusability . Process simulations using tools like Aspen Plus can model mass transfer limitations .

Advanced: How to apply factorial design in optimizing synthetic protocols?

Methodological Answer:
A 2³ factorial design (factors: temperature, solvent ratio, catalyst concentration) can identify interactions affecting yield. For example:

FactorLow LevelHigh Level
Temperature60°C80°C
Solvent (EtOH:H₂O)3:15:1
Catalyst (mol%)5%10%
Response surface analysis then pinpoints optimal conditions. highlights similar workflows for TiO₂ photocatalyst optimization .

Advanced: What strategies ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • Strict SOPs : Document reaction parameters (e.g., cooling rates, stirring speeds) to minimize variability .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediates .
  • Batch consistency : Pre-purify starting materials via column chromatography or recrystallization .

Advanced: How to analyze reaction intermediates and by-products?

Methodological Answer:

  • LC-MS/MS : Track transient intermediates (e.g., imine or enamine forms) with high sensitivity .
  • Isolation techniques : Use flash chromatography or preparative HPLC to isolate by-products for structural analysis .
  • Mechanistic probes : Isotopic labeling (e.g., ¹⁵N) or trapping experiments (e.g., D₂O quench for keto-enol studies) .

Advanced: How to integrate experimental and computational data for mechanistic hypotheses?

Methodological Answer:

  • DFT calculations : Model potential transition states (e.g., cyclization steps) and compare activation energies with experimental kinetics .
  • Data fusion : Combine experimental kinetic data (e.g., Arrhenius plots) with computational free-energy landscapes to validate mechanisms .
  • Machine learning : Train models on reaction databases to predict side reactions or competing pathways .

Advanced: What are the best practices for validating synthetic routes in peer-reviewed contexts?

Methodological Answer:

  • Full spectral disclosure : Provide raw NMR/IR/MS data in supplementary materials .
  • Negative results reporting : Document failed conditions (e.g., solvent incompatibility) to guide future studies .
  • Collaborative validation : Partner with independent labs to replicate key steps, ensuring robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.